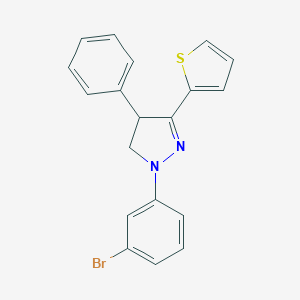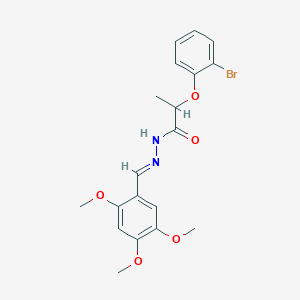
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-phenyl-2-(phenylsulfanyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-phenyl-2-(phenylsulfanyl)acetamide is a complex organic compound with a molecular formula of C19H16N2OS2
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-phenyl-2-(phenylsulfanyl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thienyl Ring: The thienyl ring is synthesized through a cyclization reaction involving sulfur and a suitable diene precursor.
Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction using a cyanide source such as sodium cyanide.
Attachment of the Phenylsulfanyl Group: The phenylsulfanyl group is attached through a thiolation reaction using a phenylthiol reagent.
Formation of the Acetamide Moiety: The final step involves the formation of the acetamide group through an acylation reaction using an appropriate acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-phenyl-2-(phenylsulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the cyano group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group or the phenylsulfanyl group, using reagents like sodium methoxide or sodium ethoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.
Substitution: Sodium methoxide, sodium ethoxide, methanol or ethanol as solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-phenyl-2-(phenylsulfanyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-phenyl-2-(phenylsulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The cyano group and the phenylsulfanyl group are key functional groups that interact with biological molecules, potentially inhibiting enzymes or interfering with cellular processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(3-cyano-4,5-dimethyl-2-thienyl)acetamide: A simpler analog lacking the phenyl and phenylsulfanyl groups.
N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(4-phenylpiperazino)acetamide: A related compound with a piperazine ring instead of the phenylsulfanyl group.
Uniqueness
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-phenyl-2-(phenylsulfanyl)acetamide is unique due to the presence of both the phenyl and phenylsulfanyl groups, which confer distinct chemical and biological properties. These groups enhance the compound’s ability to interact with various molecular targets, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C21H18N2OS2 |
|---|---|
Molekulargewicht |
378.5g/mol |
IUPAC-Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-phenyl-2-phenylsulfanylacetamide |
InChI |
InChI=1S/C21H18N2OS2/c1-14-15(2)25-21(18(14)13-22)23-20(24)19(16-9-5-3-6-10-16)26-17-11-7-4-8-12-17/h3-12,19H,1-2H3,(H,23,24) |
InChI-Schlüssel |
OSXCNSSENXLNIB-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=C1C#N)NC(=O)C(C2=CC=CC=C2)SC3=CC=CC=C3)C |
Kanonische SMILES |
CC1=C(SC(=C1C#N)NC(=O)C(C2=CC=CC=C2)SC3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-methoxyphenyl)-N'-[(5-methyl-2-thienyl)methylene]acetohydrazide](/img/structure/B447402.png)

![N'-[1-(5-chloro-2-thienyl)ethylidene]-3-hydroxy-2-naphthohydrazide](/img/structure/B447407.png)
![2-METHYL-N'~3~-[(E)-1-METHYL-2-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)ETHYLIDENE]-3-FUROHYDRAZIDE](/img/structure/B447408.png)
![4-ethoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B447409.png)
![N'-(3-hydroxybenzylidene)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B447412.png)


![2-(benzyloxy)benzaldehyde [4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-toluidino)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B447420.png)

![N-(8-CHLORO-4,4-DIMETHYL-4,5-DIHYDRO-1H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-YLIDEN)-N-(4-METHYLPHENYL)AMINE](/img/structure/B447422.png)

![N-(8-CHLORO-4,4-DIMETHYL-4,5-DIHYDRO-1H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-YLIDEN)-N-(4-ETHOXYPHENYL)AMINE](/img/structure/B447425.png)
![N-(8-BROMO-4,4-DIMETHYL-4,5-DIHYDRO-1H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-YLIDEN)-N-(4-METHOXYPHENYL)AMINE](/img/structure/B447429.png)
